LUF6096 - 1116652-18-6

LUF6096

Catalog Number: EVT-274402
CAS Number: 1116652-18-6
Molecular Formula: C22H21Cl2N3O
Molecular Weight: 414.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LUF6096 is an allosteric enhancer of the adenosine A3 receptor.
Source

LUF6096 was developed as part of research aimed at identifying novel modulators for adenosine receptors, specifically focusing on the A3 subtype. The synthesis and characterization of LUF6096 have been documented in various scientific publications, highlighting its structural modifications from related compounds such as LUF6000 .

Classification

LUF6096 falls under the classification of pharmacological agents known as allosteric modulators. These compounds bind to sites other than the active site on receptors, influencing receptor activity and enhancing the effects of endogenous ligands like adenosine without directly activating the receptor themselves .

Synthesis Analysis

Methods

The synthesis of LUF6096 involves several steps, starting from an imidazoquinolin-4-amine template. The process includes:

  1. Structural Modification: The imidazole ring of a precursor compound (LUF6000) is opened and replaced with an amide group, leading to the formation of LUF6096.
  2. Chemical Reactions: Key reactions include electrophilic aromatic bromination and subsequent modifications to introduce various substituents that enhance its pharmacological profile .

Technical Details

The synthesis typically employs standard organic chemistry techniques, including:

  • Refluxing in appropriate solvents.
  • Filtration and chromatography for purification.
  • Characterization using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of the final product .
Molecular Structure Analysis

Structure

LUF6096's molecular structure features a cyclohexyl group attached to a quinoline derivative, which is critical for its interaction with the A3 adenosine receptor. The specific arrangement allows for optimal binding and modulation of receptor activity.

Data

  • Molecular Formula: C14_{14}H16_{16}N4_{4}
  • Molecular Weight: Approximately 240.30 g/mol
  • Key Functional Groups: Amide and aromatic rings contribute to its biological activity.
Chemical Reactions Analysis

Reactions

LUF6096 undergoes several chemical reactions that are essential for its function as a modulator:

  1. Binding Assays: In vitro studies demonstrate that LUF6096 enhances GTPγS binding in A3 adenosine receptor assays, indicating its role in increasing receptor activation in response to agonists like adenosine .
  2. Functional Assays: The compound has been shown to significantly increase the efficacy of agonists by enhancing their maximal effect without substantially altering their potency .

Technical Details

The reactions are typically monitored using radiolabeled ligands and assessed through liquid scintillation counting or similar techniques to quantify binding affinities and efficacy changes .

Mechanism of Action

Process

LUF6096 acts as a positive allosteric modulator by binding to an allosteric site on the A3 adenosine receptor. This binding alters the receptor's conformation, enhancing its interaction with endogenous ligands like adenosine.

Data

  • Efficacy Enhancement: At concentrations around 10 µM, LUF6096 can increase the efficacy of adenosine significantly (up to 2.7-fold), demonstrating its potential therapeutic value in enhancing cardiac protection during ischemic events .
  • EC50 Values: The effective concentration at which half-maximal response occurs (EC50) for LUF6096 is reported at approximately 114 nM when tested against specific agonists .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as acetonitrile and ethanol but less soluble in water.

Chemical Properties

Applications

LUF6096 has several promising applications in scientific research:

  • Cardiovascular Research: Its ability to modulate A3 adenosine receptors makes it a candidate for developing therapies aimed at treating ischemic heart diseases.
  • Pharmacological Studies: Used as a tool compound to study receptor dynamics and signaling pathways associated with adenosine receptors .
  • Potential Therapeutics: Ongoing research may lead to its use in clinical settings for conditions where adenosine signaling is disrupted or where enhanced cardioprotection is desired during surgical procedures or acute myocardial infarction .
Pharmacological Classification and Therapeutic Rationale

Allosteric Modulation in Adenosine Receptor Pharmacology

Adenosine receptors (ARs), classified as G-protein-coupled receptors (GPCRs), comprise four subtypes (A₁, A₂A, A₂B, A₃). These receptors regulate physiological processes such as vasodilation, inflammation, and cellular metabolism. Orthosteric ligands target the endogenous adenosine-binding site, often leading to systemic side effects due to receptor ubiquity. In contrast, allosteric modulators bind to topographically distinct sites, inducing conformational changes that enhance (positive allosteric modulators, PAMs) or diminish (negative allosteric modulators, NAMs) receptor activity only where adenosine is present [1] [7]. This mechanism offers spatial specificity, limiting activity to pathophysiological sites (e.g., ischemic tissues) with elevated adenosine levels. Additionally, allosteric modulators demonstrate probe dependence, meaning their effects vary based on the orthosteric ligand’s structure, and signaling bias, which allows selective amplification of protective pathways (e.g., PI3K/Akt over MAPK) [3] [7]. These properties reduce off-target effects and enhance therapeutic precision compared to orthosteric agonists [5].

Table 1: Key Characteristics of GPCR Allosteric Modulators

PropertyOrthosteric AgonistsAllosteric PAMs
Binding SiteEndogenous ligand domainTopographically distinct site
Activity SpecificitySystemic activationContext-dependent (high adenosine sites)
Signal BiasLimitedPossible (e.g., Gi vs. β-arrestin)
Subtype SelectivityModerate to lowHigh (due to less conserved allosteric sites)
Clinical SafetyBroader side effectsImproved (reduced overactivation)

LUF6096 as a Prototypical A3 Adenosine Receptor (A3AR) Positive Allosteric Modulator

LUF6096 (N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide) is a quinoline derivative synthesized to optimize A₃AR selectivity. Its chemical structure features a dichlorophenyl-quinoline scaffold linked to a cyclohexylcarboxamide group, enabling high-affinity interaction with an extracellular loop-exposed allosteric pocket of the A₃AR [4] [5]. Functionally, LUF6096 exhibits:

  • Efficacy Amplification: In [³⁵S]GTPγS binding assays using human and canine A₃AR-expressing membranes, LUF6096 increased maximal agonist efficacy (>2-fold) for endogenous adenosine and synthetic agonists (e.g., CI-IB-MECA). This contrasts with orthosteric agonists, which saturate receptor signaling [4] [8].
  • Species-Dependent Activity: LUF6096 shows potent activity at human, rabbit, and dog A₃ARs but minimal activity at mouse receptors. Mutagenesis studies attribute this to sequence divergence in extracellular loop 1 (EL1), which influences receptor dynamics [4].
  • Binding Kinetics: Radioligand ([¹²⁵I]I-AB-MECA) studies reveal LUF6096 slows orthosteric ligand dissociation, prolonging receptor residency and enhancing adenosine’s effects without intrinsic agonism [4] [5].

Table 2: Pharmacological Profile of LUF6096 Across Species

Species*Maximal Efficacy EnhancementReceptor Residency TimeKey Structural Determinants
Human>2-fold3.5-fold increaseEL1/EL2 interaction domains
Dog>2-fold3.2-fold increaseSimilar to human EL1
Rabbit>1.8-fold2.9-fold increasePartially conserved EL1
Mouse<1.2-foldNo significant changeDivergent EL1 residues

*Relative to adenosine-induced G-protein activation.* [4] [5]

Mechanistic Rationale for Targeting Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion injury (IRI) involves paradoxical tissue damage upon blood flow restoration after ischemia. Key mechanisms include calcium overload, mitochondrial dysfunction, oxidative stress, and inflammatory cell infiltration [2] [9]. Adenosine, released during ischemia, activates A₃ARs to trigger cardioprotection via:

  • Anti-apoptotic Pathways: A₃AR-Gᵢ coupling activates PI3K/Akt, inhibiting pro-apoptotic proteins (Bax) and enhancing anti-apoptotic signals (Bcl-2) [10].
  • Inflammatory Modulation: A₃AR activation reduces neutrophil infiltration and pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) by suppressing NF-κB [6] [8].
  • Mitochondrial Protection: A₃AR signaling preserves mitochondrial membrane potential and reduces reactive oxygen species (ROS) generation [5] [9].

LUF6096 amplifies these effects exclusively in ischemic zones, where adenosine concentrations are elevated. In a canine IRI model, LUF6096 pretreatment reduced infarct size by 38% and improved hemodynamic recovery without altering heart rate or blood pressure – a limitation of orthosteric agonists [5]. This aligns with findings that A₃AR PAMs:

  • Enhance Endogenous Adenosine Activity: Augmenting adenosine’s affinity for A₃ARs boosts PI3K/Akt activation, mitigating reperfusion-induced apoptosis [10].
  • Limit Inflammatory Amplification: By modulating macrophage/neutrophil recruitment via Dectin-1 and chemokine pathways, they attenuate secondary injury [6].
  • Avoid Desensitization: Unlike chronic orthosteric agonist use, PAMs preserve receptor responsiveness [3] [7].

Thus, LUF6096 exemplifies a targeted strategy to exploit adenosine’s cardioprotection while minimizing systemic risks.

Properties

CAS Number

1116652-18-6

Product Name

LUF6096

IUPAC Name

N-[2-(3,4-dichloroanilino)quinolin-4-yl]cyclohexanecarboxamide

Molecular Formula

C22H21Cl2N3O

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28)

InChI Key

UWEIQVQNNLVOEI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

LUF6096; LUF-6096; LUF 6096; CF-602; CF 602; CF602;

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.